N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide

Description

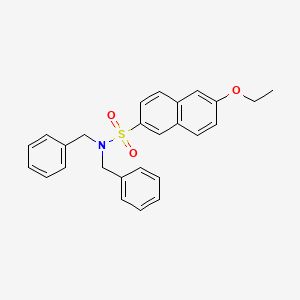

N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with an ethoxy group at position 6 and a dibenzylsulfonamide moiety at position 2.

Properties

IUPAC Name |

N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO3S/c1-2-30-25-15-13-24-18-26(16-14-23(24)17-25)31(28,29)27(19-21-9-5-3-6-10-21)20-22-11-7-4-8-12-22/h3-18H,2,19-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHRFUDENFCYQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of ammonium carbamate as the nitrogen source and methanol as the reaction medium .

Chemical Reactions Analysis

N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common reagents used in these reactions include pyridine, which acts as a base to absorb the HCl generated during the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide has been widely applied in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide with sulfonamide and acetamide derivatives from diverse chemical classes, focusing on structural features and inferred properties.

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Diversity: The naphthalene core in the target compound contrasts with benzothiazole (EP3348550A1) or quinoline (Biopharmacule catalog) derivatives. Naphthalene-based sulfonamides (e.g., N-(2-naphthyl)-p-toluenesulfonamide) share aromatic bulk but lack the ethoxy and dibenzyl groups, which may reduce steric hindrance compared to the target compound .

Substituent Effects: Ethoxy vs. Dibenzylsulfonamide: Unlike simpler sulfonamides (e.g., p-toluenesulfonamide), the dibenzyl substitution could hinder rotational freedom, affecting binding to enzyme active sites .

Electronic Properties :

- Trifluoromethyl (CF₃) groups in benzothiazole derivatives (EP3348550A1) are strong electron-withdrawing groups, enhancing metabolic stability compared to the electron-donating ethoxy group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.